Technical Whitepaper: Chemical Properties and Synthetic Utility of 5,7-Dichloroquinolin-2-amine
Technical Whitepaper: Chemical Properties and Synthetic Utility of 5,7-Dichloroquinolin-2-amine
Executive Summary
The compound 5,7-dichloroquinolin-2-amine (CAS: 1340437-57-1) is a highly functionalized, halogenated quinoline derivative that has emerged as a critical building block in modern medicinal chemistry. Most notably, it serves as the foundational core for synthesizing a novel class of antimicrobial agents known as ionophoroantibiotics (IP-antibiotics) [1]. These agents are designed to target metal homeostasis in multidrug-resistant (MDR) pathogens, such as Neisseria gonorrhoeae.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural reactivity, and validated synthetic workflows associated with 5,7-dichloroquinolin-2-amine, designed for researchers and drug development professionals.
Physicochemical Profiling & Safety Parameters
Understanding the baseline physical and chemical properties of 5,7-dichloroquinolin-2-amine is critical for predicting its behavior in organic synthesis and biological systems. The dual chlorine substitution significantly enhances the lipophilicity of the quinoline scaffold, a necessary trait for membrane-permeable ionophores[1].
Quantitative Chemical Data
Data summarized from verified chemical databases[2][3][4].
| Property | Value |
| CAS Number | 1340437-57-1 |
| Molecular Formula | C9H6Cl2N2 |
| Molecular Weight | 213.06 g/mol |
| Heavy Atoms | 12 |
| Aromatic Heavy Atoms | 10 |
| Core Structure | Halogenated Quinoline |
GHS Hazard Classifications
Handling 5,7-dichloroquinolin-2-amine requires strict adherence to safety protocols due to its toxicity and irritant properties[2].
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | 2 | H315 | Causes skin irritation. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation. |
| STOT SE | 3 | H336 | May cause drowsiness or dizziness. |
Structural Dynamics & Chemical Reactivity
The chemical behavior of 5,7-dichloroquinolin-2-amine is dictated by two primary structural features: the 5,7-dichloro substitution and the exocyclic 2-amine group .
The Role of Halogenation
Chlorine atoms exert an electron-withdrawing inductive effect (-I) that dominates over their weak resonance donation (+R). In the 5,7-positions, these halogens decrease the overall electron density of the quinoline ring.
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Causality in Drug Design: This electron deficiency makes the aromatic system highly resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes). Furthermore, the halogens drastically increase the partition coefficient (LogP), providing the lipophilicity required for the molecule to traverse hydrophobic bacterial lipid bilayers[1].
Reactivity of the 2-Amine
The 2-amino group is uniquely positioned adjacent to the endocyclic quinoline nitrogen. Through resonance, the lone pair on the exocyclic amine is partially delocalized into the ring, rendering it significantly less nucleophilic than a standard aliphatic amine.
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Causality in Synthesis: Because of this reduced nucleophilicity, derivatizing the 2-amine requires highly reactive electrophiles (such as acid chlorides) or forced conditions (such as reductive amination with strong reducing agents) to achieve high yields[1][5].
Application in Drug Discovery: Ionophoroantibiotics
The most prominent contemporary application of the 5,7-dichloroquinolin-2-amine scaffold (specifically its 8-hydroxy/8-benzyloxy analogs) is in the development of IP-antibiotics targeting MDR Neisseria gonorrhoeae[5].
Mechanism of Action
Ionophores function by forming lipophilic complexes with extracellular metal ions (such as Zn²⁺ and Cu²⁺). The 5,7-dichloroquinoline core acts as the lipid-soluble vehicle, shuttling these metals across the bacterial cell membrane. Once inside, the sudden influx of metal ions disrupts intracellular metal homeostasis, leading to catastrophic metabolic failure and bacterial cell death[1][6].
Mechanism of action for ionophore-mediated metal homeostasis disruption.
Validated Experimental Workflows
The following protocols detail the derivatization of the 5,7-dichloroquinolin-2-amine core (utilizing the 8-benzyloxy protected intermediate) into active IP-antibiotics. These methodologies are designed as self-validating systems to ensure high yield and purity[1].
Derivatization pathways of 5,7-dichloroquinolin-2-amine into IP-antibiotics.
Protocol 1: Acylation of the 2-Amino Group (Amide Synthesis)
This protocol generates amide derivatives by reacting the sterically hindered 2-amine with an acid chloride[1].
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Preparation: Dissolve 8-(benzyloxy)-5,7-dichloroquinolin-2-amine (80 mg, 0.25 mmol) in dry pyridine (2 mL) under an argon atmosphere.
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Causality: Pyridine serves a dual purpose as both the solvent and a non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the weakly nucleophilic 2-amine and driving the equilibrium toward product formation.
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Reagent Addition: Slowly add the corresponding acid chloride or acid anhydride (0.5 mmol) dropwise at 0 °C, then allow the mixture to warm to room temperature.
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Causality: A 2-fold molar excess of the acylating agent compensates for the low nucleophilicity of the 2-amine, ensuring complete conversion.
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Reaction: Stir the mixture overnight at room temperature.
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Purification: Concentrate the mixture under vacuum to remove the volatile pyridine. Purify the crude product via silica gel chromatography using an appropriate ethyl acetate/hexane gradient.
Protocol 2: Reductive Amination for N-Alkyl Derivatives
This protocol yields secondary amines via the formation of a Schiff base, followed by selective reduction[1].
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Imine Formation: To a solution of the quinolin-2-amine intermediate (80 mg, 0.25 mmol) in 1,2-dichloroethane (DCE, 2 mL), add the target aldehyde (0.25 mmol). Stir at room temperature under argon for 1 hour.
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Causality: DCE is utilized because it provides excellent solubility for both reagents and stabilizes the intermediate imine. The 1-hour pre-incubation ensures complete Schiff base formation prior to the introduction of the reducing agent.
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Reduction: Add sodium triacetoxyborohydride (STAB, 160 mg, 0.75 mmol) to the mixture and stir overnight at room temperature.
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Causality: STAB is a mild, highly selective reducing agent. It reduces the protonated imine intermediate at a much faster rate than the unreacted aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts.
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Workup: Dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated NaHCO₃ solution (50 mL).
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Causality: The basic aqueous wash neutralizes residual borate complexes and extracts water-soluble impurities, isolating the highly lipophilic secondary amine in the organic layer.
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References
- NextSDS. "5,7-dichloroquinolin-2-amine — Chemical Substance Information". NextSDS Substance Database.
- BLD Pharm. "1340437-57-1 | 5,7-Dichloroquinolin-2-amine". BLD Pharmatech.
- Bidepharm. "CAS:30598-04-0, 4-氯异喹啉-1-胺-毕得医药".
- ACS Infectious Diseases / PMC. "Discovery of Ionophoroantibiotics as a New Antibiotic Class Targeting Metal Homeostasis in Multidrug-Resistant Neisseria gonorrhoeae".
Sources
- 1. Discovery of Ionophoroantibiotics as a New Antibiotic Class Targeting Metal Homeostasis in Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. 1340437-57-1|5,7-Dichloroquinolin-2-amine|BLD Pharm [bldpharm.com]
- 4. CAS:30598-04-0, 4-氯异喹啉-1-胺-毕得医药 [bidepharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Ionophoroantibiotics as a New Antibiotic Class Targeting Metal Homeostasis in Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
